molecular formula C15H19FO2 B2514531 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid CAS No. 1216311-07-7

3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2514531
CAS No.: 1216311-07-7
M. Wt: 250.313
InChI Key: FMSZDMSJKLPQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H19FO2 It is characterized by a cyclohexyl group and a 4-fluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde are common starting materials.

    Grignard Reaction: Cyclohexyl bromide reacts with magnesium in dry ether to form cyclohexyl magnesium bromide.

    Addition Reaction: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).

    Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

    Carboxylation: The alcohol is then carboxylated to form this compound using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Halogenation or nitration reactions can occur on the aromatic ring.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

    Esterification Conditions: Acidic conditions with alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

    Esterification: Esters.

Scientific Research Applications

3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes, receptors, or ion channels.

    Pathways: Can modulate signaling pathways involved in inflammation, pain, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(3-Fluorophenyl)propionic acid
  • 3-(4-Fluorophenyl)propionic acid

Uniqueness

3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is unique due to the presence of both a cyclohexyl group and a 4-fluorophenyl group, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-cyclohexyl-3-(4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSZDMSJKLPQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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